

A Comparative Guide to the Spectral Data of Substituted Thiadiazole Analogs

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Compound of Interest

Compound Name: 5-Isopropyl-1,3,4-thiadiazol-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for a series of substituted thiadiazole analogs, offering valuable insights for researchers in medicinal chemistry and materials science. The data presented herein, including UV-Vis, FT-IR, NMR, and Mass Spectrometry, serves as a crucial resource for the structural elucidation and characterization of novel thiadiazole derivatives.

Overview of Thiadiazole Analogs

Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.[1] Their unique structural features and diverse biological activities have established them as privileged scaffolds in drug discovery.[2][3] The strategic substitution on the thiadiazole ring allows for the fine-tuning of their physicochemical and pharmacological properties. This guide focuses on the spectral characteristics of various substituted 1,3,4-thiadiazole and 1,2,4-thiadiazole analogs, providing a foundational dataset for further research and development.

Comparative Spectral Data

The following tables summarize the key spectral data for a selection of substituted thiadiazole analogs, facilitating a clear comparison of their characteristic spectroscopic features.

UV-Visible Spectral Data



The UV-Vis absorption maxima (λ max) provide insights into the electronic transitions within the molecules. The position and intensity of these bands are influenced by the nature and position of the substituents on the thiadiazole ring and any associated aromatic systems.

| Compound Reference | Substituents | λmax (nm) | Solvent |
|-----------------------|---|---------------|---------|
| Molecule 1[2] | 2-((4-methoxyphenyl)amino)-5-(1-(4-nitrophenyl)vinyl)-1,3, 4-thiadiazole | 241, 368 | - |
| Molecule 2[2] | 2-((4-methoxyphenyl)amino)-5-(1-(3-nitrophenyl)vinyl)-1,3, 4-thiadiazole | 243, 267, 374 | - |
| Molecule 3[2] | 2-((4- methoxyphenyl)amino)-5-(1-(p- tolyl)vinyl)-1,3,4- thiadiazole | 245, 276, 353 | - |
| Molecule 4[2] | 2-((4- methoxyphenyl)amino)-5-(1-(m- tolyl)vinyl)-1,3,4- thiadiazole | 242, 274, 358 | - |
| Compound 1[4] | 5-amino-1,3,4- thiadiazole hydrochloride | 209, 249, 321 | Acetone |

FT-IR Spectral Data

Infrared spectroscopy is instrumental in identifying the functional groups present in the thiadiazole analogs. The characteristic vibrational frequencies for key bonds are highlighted



below.

| Compound Reference | N-H Stretch (cm ⁻¹) | C=N Stretch (cm ⁻¹) | C-S Stretch (cm ⁻¹) | Other Key Bands (cm ⁻¹) |
|-----------------------|------------------------------------|------------------------------------|------------------------------------|---|
| Molecules 1-4[2] | 3262–3167 | 1575–1183 | 1575–1183 | - |
| Compound I & | - | 1570 | - | 1695-1702 (C=O), 1606- 1615 (C=C) |
| Compound 1[4] | 3399, 3339, 3241, 3160 | 1606 | - | 2951, 2862 (C-H) |

¹H NMR Spectral Data

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. Chemical shifts (δ) are reported in parts per million (ppm).

| Compound Reference | δ (ppm) Aromatic-H | δ (ppm) Aliphatic-H | δ (ppm) N-H | Solvent |
|-----------------------|-----------------------|--|--|---------------------|
| Compound I[6] | 7.25-7.46 (8H) | 2.47 (s, 3H) | 8.40 (g) | DMSO-d ₆ |
| Compound II[6] | 7.34-8.27 (9H) | 2.51 (s, 3H) | 11.28 (g) | DMSO-d ₆ |
| Molecule 1[2] | 7.00-8.43 (m) | 3.87 (s, 3H), 6.95, 6.96 | 9.94 | DMSO-d6 |
| Molecule 3[2] | 7.00-7.72 (m) | 2.27 (s, 3H), 3.88 (s, 3H), 6.97, 6.98 | 10.45 | DMSO-d6 |
| Compound 1[4] | - | 2.18 (s, 2H) | 5.90 (s, 2H), 8.71 (s, 1H), 8.82 (s, 1H) | - |

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule.



| Compound Reference | δ (ppm) Thiadiazole Carbons | δ (ppm) Aromatic Carbons | δ (ppm) Aliphatic Carbons | Solvent |
|-----------------------|-----------------------------------|--------------------------------|---------------------------------|---------------------|
| Compound I[6] | 162.90, 163.77 | 119.74-136.19 | 15.92 | DMSO-d ₆ |
| Compound II[6] | 162.74, 163.83 | 117.54-146.67 | 16.13 | DMSO-d ₆ |
| Molecule 1[2] | 164.0, 159.4 | 119.8-157.4 | 55.9, 111.4, 111.9 | DMSO-d6 |
| Molecule 3[2] | 163.5, 158.4 | 120.0-157.4 | 56.1, 112.0, 118.2 | DMSO-d ₆ |
| Compound 1[4] | 161 | - | 30.23 | - |

Mass Spectrometry Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

| Compound Reference | Molecular Formula | [M+H]+ or M+ (m/z) | Key Fragmentation Observations |
|-----------------------|---|--------------------|---|
| 1,2,3-Thiadiazoles[7] | Varied | - | Elimination of N ₂ from the molecular ion is a common initial fragmentation step. |
| Compound 1[8] | C ₈ H ₇ N ₃ O ₂ S | 210 | - |
| Compound 3[8] | C14H13N3O4S | 336 | Initial loss of two O- acetyl moieties to form a fragment at m/z 252. |
| Compound 1[4] | C2H6N4S·HCI | 140 | - |

Experimental Protocols



The synthesis and spectral characterization of substituted thiadiazoles generally follow established chemical procedures. Below are representative methodologies cited in the literature.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles[9]

A common route involves the cyclization of thiosemicarbazide derivatives. For instance, reacting an appropriate carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid yields the corresponding 2-amino-5-substituted-1,3,4-thiadiazole.[9][10] The resulting product is often purified by recrystallization.

General Synthesis of Substituted 1,2,4-Thiadiazoles[11]

The synthesis of 1,2,4-thiadiazoles can be achieved through a multi-step process starting with the formation of an aryl thiourea from an aromatic amine and ammonium thiocyanate.[11] Subsequent oxidative cyclization and further reactions lead to the desired substituted 1,2,4-thiadiazole derivatives.[11]

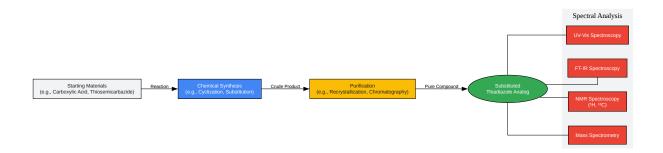
Spectral Analysis Methodologies

- UV-Vis Spectroscopy: Spectra are typically recorded on a spectrophotometer using a solution of the compound in a suitable solvent like ethanol or acetone.[4][12]
- FT-IR Spectroscopy: Spectra are commonly obtained using KBr pellets or as thin films on a Fourier-Transform Infrared spectrometer.[2]
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS).[5][13][14]
- Mass Spectrometry: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a mass spectrometer.[8][15]

Visualizing the Workflow



The following diagram illustrates a general workflow for the synthesis and spectral characterization of substituted thiadiazole analogs.



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Caption: General workflow for the synthesis and spectral analysis of thiadiazole analogs.

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